

A Comparative Analysis of Pyroglutamic Acid Derivatives: Unveiling Therapeutic Potential

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Compound of Interest

Compound Name: *Einecs 306-610-6*

Cat. No.: *B15179883*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **Einecs 306-610-6** and other pyroglutamic acid derivatives, highlighting their performance based on available experimental data. This document delves into their antifungal, anticancer, and P2X7 receptor antagonist activities, offering insights into their potential therapeutic applications.

Introduction to Pyroglutamic Acid and Its Derivatives

Pyroglutamic acid, a derivative of glutamic acid, serves as a versatile chiral building block in the synthesis of a wide array of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. This guide focuses on a comparative study of various pyroglutamic acid derivatives, with a particular focus on **Einecs 306-610-6**, to elucidate their structure-activity relationships and therapeutic promise.

Einecs 306-610-6 has been identified as 5-oxo-L-proline, in a compound with 2,2'-iminodiethanol (1:1), with the CAS number 97338-17-5. While specific biological activity data for this particular salt is not extensively documented in publicly available literature, this guide will compare it with other well-studied pyroglutamic acid derivatives for which experimental data exists. The applications of diethanolamine salts of fatty acids as surfactants and in cosmetics are known, suggesting potential formulation advantages for this compound.

Antifungal Activity of Pyroglutamic Acid Derivatives

Several studies have highlighted the potent antifungal properties of pyroglutamic acid esters and other derivatives. The following table summarizes the antifungal activity of selected compounds against various fungal strains.

Table 1: Antifungal Activity of L-Pyroglutamic Acid and Its Derivatives

Compound	Fungal Strain	EC50 (µg/mL)	Inhibition Rate (%) at 100 µmol/L	Reference
L-Pyroglutamic Acid	Phytophthora infestans	9.48	-	[1][2]
L-Pyroglutamic Acid	Plasmopara cubensis	10.82	-	[1][2]
Compound 2d (ester)	Phytophthora infestans	1.44	-	[2]
Compound 2j (ester)	Phytophthora infestans	1.21	-	[2]
Azoxystrobin (control)	Phytophthora infestans	7.85	-	[2]
Compound C08a	Fusarium graminearum	-	95.3	[2]
Compound C08I	Fusarium graminearum	-	92.8	[2]
Hymexazol (control)	Fusarium graminearum	-	60.2	[2]

Experimental Protocol: Antifungal Activity Assay (Poisoned Food Technique)

The in vitro antifungal activity of pyroglutamic acid derivatives is commonly assessed using the poisoned food technique.^[1]

- **Media Preparation:** Potato Dextrose Agar (PDA) is prepared and sterilized.
- **Compound Preparation:** The test compounds are dissolved in a suitable solvent (e.g., acetone).
- **Poisoned Plate Preparation:** The dissolved compounds are mixed with the molten PDA at a desired final concentration (e.g., 100 µg/mL).
- **Inoculation:** A mycelial disc of the test fungus is placed at the center of the solidified poisoned PDA plate.
- **Incubation:** The plates are incubated at an appropriate temperature (e.g., 25°C) for a specified period.
- **Data Collection:** The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to a control plate containing only the solvent.

Anticancer Activity of 5-Oxopyrrolidine Derivatives

Derivatives of 5-oxopyrrolidine, another name for pyroglutamic acid, have demonstrated promising anticancer activities. The following table presents the cell viability of human lung adenocarcinoma A549 cells after treatment with various 5-oxopyrrolidine derivatives.

Table 2: Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Cells

Compound	Cell Viability (%) at 100 μ M	Reference
2	~80	[3]
4	~75	[3]
18	~40	[3]
19	~35	[3]
20	~25	[3]
21	~20	[3]
22	~30	[3]
Cisplatin (Control)	~45	[3]

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5][6][7]

- **Cell Seeding:** Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 1×10^4 cells/well and incubated for 24 hours.[4]
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., 0.5% DMSO) and incubated for a further 24 or 48 hours.[4]
- **MTT Addition:** 10 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours in the dark at 37°C.[4]
- **Formazan Solubilization:** The medium is removed, and 100 μ L of DMSO is added to each well to dissolve the formazan crystals.[4]
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.[4]

Pyroglutamic Acid Amides as P2X7 Receptor Antagonists

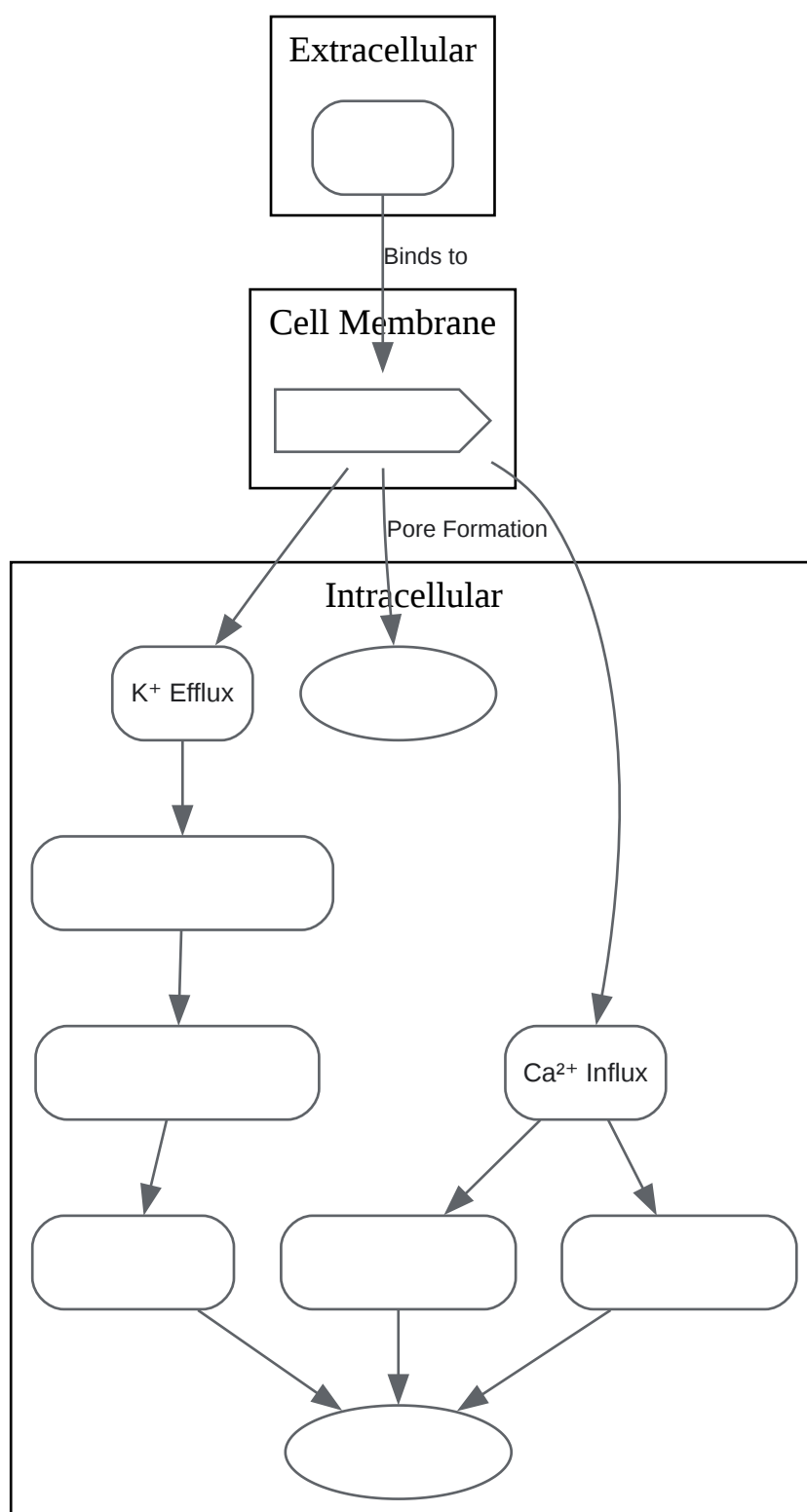
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and has been implicated in various diseases, including chronic pain and neurodegenerative disorders. Pyroglutamic acid amides have emerged as potent antagonists of the P2X7 receptor.

Table 3: P2X7 Receptor Antagonist Activity of Selected Compounds

Compound	IC50 (nM) at human P2X7	IC50 (nM) at rat P2X7	Reference
A-438079	300	100	[8]
A-740003	40	18	[8]
Brilliant Blue G (BBG)	~10,000	~300	[8][9]
KN-62	Potent (noncompetitive)	Potent (noncompetitive)	[8]
GSK1482160 (Pyroglutamic acid amide analogue)	Potent	Potent	[9]

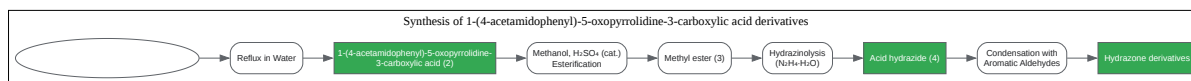
Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.



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Caption: P2X7 Receptor Signaling Pathway.



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Caption: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives.

Conclusion

This comparative guide highlights the significant therapeutic potential of pyroglutamic acid derivatives across various fields. While quantitative data for **Einecs 306-610-6** remains elusive, the broader class of pyroglutamic acid derivatives demonstrates potent antifungal and anticancer activities. Furthermore, pyroglutamic acid amides show promise as P2X7 receptor antagonists, offering a potential avenue for the treatment of inflammatory diseases. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to explore and develop novel therapeutics based on the versatile pyroglutamic acid scaffold. Further investigation into the specific biological activities of **Einecs 306-610-6** is warranted to fully understand its potential within this promising class of compounds.

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